Talaroderxine D

Antimicrobial Resistance Natural Product Discovery Structure-Activity Relationship

Talaroderxine D, a 6,6′-binaphtho-α-pyrone dimer from Polyphilus sieberi, offers a unique dual-pathogen antimicrobial profile (MIC: B. subtilis 2.1 µg/mL; S. aureus 8.3 µg/mL) and potent S. aureus biofilm inhibition at 0.25 µg/mL. Its sub-micromolar cytotoxicity (MCF-7 IC50: 1.16 µM; A431 IC50: 1.19 µM) provides a differentiated scaffold for oncology SAR, unavailable from structural analogs like Talaroderxine C.

Molecular Formula C36H38O11
Molecular Weight 646.7 g/mol
Cat. No. B15135595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalaroderxine D
Molecular FormulaC36H38O11
Molecular Weight646.7 g/mol
Structural Identifiers
SMILESCCCCCC1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CCCC(C)O)O)O)O)O)C(=C2C(=O)O1)O
InChIInChI=1S/C36H38O11/c1-3-4-5-8-19-10-17-12-21-29(23(38)14-25(40)31(21)33(42)27(17)35(44)46-19)30-22-13-18-11-20(9-6-7-16(2)37)47-36(45)28(18)34(43)32(22)26(41)15-24(30)39/h12-16,19-20,37-43H,3-11H2,1-2H3/t16-,19-,20-/m1/s1
InChIKeyCQXJEXHLRMNSBL-NSISKUIASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talaroderxine D Procurement Guide: Sourcing the 6,6′-Binaphtho-α-Pyrone Dimer with Documented Antimicrobial and Biofilm-Inhibitory Activity


Talaroderxine D (compound 4) is a 6,6′-binaphtho-α-pyrone dimer isolated from the ascomycete fungus Polyphilus sieberi, which was derived from plant-parasitic nematode eggs [1]. This secondary metabolite belongs to the binaphtho-α-pyrone chemical class and is characterized by a dimeric naphthopyranone scaffold [1]. Its discovery was part of a broader chemical exploration that also yielded novel chlorinated cyclotetrapeptides (omnipolyphilins A and B) and a new pyranonaphthoquinone (ventiloquinone P) [1]. For researchers and procurement specialists, Talaroderxine D represents a distinct chemical entity with a well-defined natural source and a profile of in vitro bioactivities that distinguish it from closely related fungal metabolites.

Why Generic Substitution with Other Binaphtho-α-Pyrones or Polyphilus Metabolites Fails for Talaroderxine D


Despite sharing a fungal origin with several co-isolated compounds, Talaroderxine D exhibits a distinct bioactivity fingerprint that cannot be assumed for structural analogs. Within the same Polyphilus sieberi extract, metabolites such as omnipolyphilins A and B, ventiloquinone P, and ophiocordylongiiside A either show no reported antimicrobial activity or target different biological systems (e.g., nematodes) [1]. Even among other talaroderxines, activity varies significantly: Talaroderxine C, a related binaphtho-α-pyrone, demonstrates a >100-fold difference in MIC against Staphylococcus aureus compared to Bacillus subtilis, whereas Talaroderxine D maintains more balanced, dual-pathogen activity [2]. These quantitative disparities in potency, spectrum, and ancillary effects like biofilm inhibition underscore that generic substitution without empirical verification risks experimental failure.

Talaroderxine D Quantitative Differentiation Evidence: Direct Performance Comparisons Against Closest Analogs


Talaroderxine D vs. Talaroderxine C: Divergent Antibacterial Spectrum and Potency

Talaroderxine D demonstrates a distinct antibacterial profile compared to its close analog Talaroderxine C. While Talaroderxine C exhibits extreme selectivity, showing potent activity against B. subtilis (MIC 0.52 µg/mL) but very weak activity against S. aureus (MIC 66.6 µg/mL), Talaroderxine D maintains a more balanced, dual-pathogen potency (MICs of 2.1 and 8.3 µg/mL, respectively) [1][2]. This difference in spectrum and potency highlights that minor structural variations within the binaphtho-α-pyrone family lead to significant changes in biological target engagement.

Antimicrobial Resistance Natural Product Discovery Structure-Activity Relationship

Talaroderxine D Biofilm Inhibition: A Functional Activity Absent in Co-Isolated Polyphilus Metabolites

Beyond direct antibacterial activity, Talaroderxine D uniquely inhibits S. aureus biofilm formation at sub-MIC concentrations (up to 0.25 µg/mL), an activity not reported for any other co-isolated compound from Polyphilus sieberi, including omnipolyphilins A/B, ventiloquinone P, or the nine known metabolites [1]. This functional anti-virulence property provides an additional layer of differentiation from simple antibacterial agents.

Biofilm Anti-virulence Staphylococcus aureus

Talaroderxine D Cytotoxicity: Sub-Micromolar Potency Against MCF-7 and A431 Cancer Cell Lines

Talaroderxine D exhibits potent in vitro cytotoxicity against specific human cancer cell lines, with IC50 values of 1.16 µM against MCF-7 (breast adenocarcinoma) and 1.19 µM against A431 (epidermoid carcinoma) . This dual-activity profile (antimicrobial and cytotoxic) is not uniformly observed across all talaroderxine derivatives, providing a basis for selecting Talaroderxine D for oncology-focused natural product screening programs.

Cancer Research Cytotoxicity Natural Product

Optimal Research and Industrial Application Scenarios for Talaroderxine D Based on Verified Differential Evidence


S. aureus Biofilm Research and Anti-Virulence Screening

Leverage Talaroderxine D's unique ability to inhibit S. aureus biofilm formation at 0.25 µg/mL [1]. This application is particularly relevant for groups studying chronic infections, medical device contamination, or anti-virulence drug discovery, where a compound with this specific functional activity is required and generic antibacterial agents are insufficient.

Dual-Pathogen Antibacterial Assays Targeting Gram-Positive Bacteria

Employ Talaroderxine D as a positive control or lead compound in assays requiring balanced activity against both B. subtilis (MIC 2.1 µg/mL) and S. aureus (MIC 8.3 µg/mL) [1]. Its moderate, dual-pathogen spectrum makes it a more versatile tool than analogs like Talaroderxine C, which exhibits extreme potency differences between the same two species [2].

Natural Product-Based Anticancer Lead Discovery

Utilize Talaroderxine D as a cytotoxic lead scaffold for structure-activity relationship (SAR) studies, given its documented sub-micromolar IC50 values against MCF-7 (1.16 µM) and A431 (1.19 µM) cancer cell lines [1]. This scenario is tailored for medicinal chemistry and oncology research programs focused on natural product-derived therapeutics.

Chemical Ecology and Biocontrol Agent Characterization

Incorporate Talaroderxine D into studies investigating the chemical ecology of the nematode-associated fungus Polyphilus sieberi. Its isolation alongside other distinct metabolites (omnipolyphilins, ventiloquinone P) [1] positions it as a key chemical marker for understanding the biosynthetic potential and ecological function of this biocontrol candidate fungus.

Quote Request

Request a Quote for Talaroderxine D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.